molecular formula C23H21BrN2O4 B14948132 2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione

2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B14948132
M. Wt: 469.3 g/mol
InChI Key: QWKJCAQZSWHYMR-AFUMVMLFSA-N
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Description

(E)-{1-[4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PHENYL]ETHYLIDENE}AMINO 3-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phthalimide moiety, a brominated benzene ring, and an ethylideneamino linkage, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{1-[4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PHENYL]ETHYLIDENE}AMINO 3-BROMOBENZOATE typically involves multiple steps, starting with the preparation of the phthalimide derivative. This can be achieved through the reaction of phthalic anhydride with ammonia or a primary amine under controlled conditions. The resulting phthalimide is then reacted with 4-bromoaniline to introduce the brominated benzene ring. The final step involves the formation of the ethylideneamino linkage through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-{1-[4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PHENYL]ETHYLIDENE}AMINO 3-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the phthalimide moiety or the brominated benzene ring.

    Substitution: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as hydroxyl, amino, or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (E)-{1-[4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PHENYL]ETHYLIDENE}AMINO 3-BROMOBENZOATE exerts its effects depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like N-phenylphthalimide share the phthalimide moiety and may exhibit similar chemical reactivity.

    Brominated Benzene Derivatives: Compounds such as 4-bromobenzoic acid have a brominated benzene ring and can undergo similar substitution reactions.

    Ethylideneamino Compounds: Molecules like (E)-N-ethylidene-4-bromoaniline feature the ethylideneamino linkage and may have comparable properties.

Uniqueness

(E)-{1-[4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)PHENYL]ETHYLIDENE}AMINO 3-BROMOBENZOATE is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21BrN2O4

Molecular Weight

469.3 g/mol

IUPAC Name

[(E)-1-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]ethylideneamino] 3-bromobenzoate

InChI

InChI=1S/C23H21BrN2O4/c1-14(25-30-23(29)16-5-4-6-17(24)13-16)15-9-11-18(12-10-15)26-21(27)19-7-2-3-8-20(19)22(26)28/h4-6,9-13,19-20H,2-3,7-8H2,1H3/b25-14+

InChI Key

QWKJCAQZSWHYMR-AFUMVMLFSA-N

Isomeric SMILES

C/C(=N\OC(=O)C1=CC(=CC=C1)Br)/C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O

Canonical SMILES

CC(=NOC(=O)C1=CC(=CC=C1)Br)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O

Origin of Product

United States

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